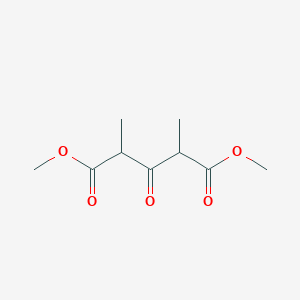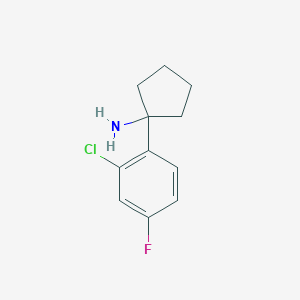![molecular formula C17H21FN2 B11745154 1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine](/img/structure/B11745154.png)
1-Fluoro-6,7,8,9,10,11,12,13-octahydrocyclodeca[b]quinolin-14-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンは、フッ素化されたキノリン誘導体です。 フッ素化されたキノリンは、その独特の化学的性質と生物活性で知られており、さまざまな科学的および産業的用途において貴重な存在となっています .
準備方法
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンの合成は、通常、環化反応や環状付加反応、ハロゲン原子の置換反応、または直接フッ素化反応によって行われます . 工業生産方法には、特殊なフッ素化剤の使用や、高い収率と純度を確保するための制御された反応条件が含まれる場合があります。
化学反応の分析
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて行うことができます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムがあります。
置換: 特にフッ素原子が関与する求核置換反応は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて起こり得ます.
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンは、科学研究において幅広い用途を持っています。
化学: より複雑なフッ素化された化合物の合成のためのビルディングブロックとして使用されています。
生物学: 酵素阻害剤としての可能性と、さまざまな生体経路への影響が調査されています。
作用機序
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。フッ素原子は、標的酵素や受容体への結合親和性を高めることで、化合物の生物活性を高めます。 この相互作用は、酵素活性を阻害したり、受容体シグナル伝達経路を調節したりして、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンは、以下のような他のフッ素化されたキノリンと比較することができます。
7-フルオロ-4-(ジエチルアミノ-1-メチルブチルアミノ)キノリン: 抗マラリア特性で知られています。
メフロキン: キノリン構造が類似した別の抗マラリア薬です。
Brequinar®: 移植医療で使用される抗腫瘍薬.
1-フルオロ-6,7,8,9,10,11,12,13-オクタヒドロシクロデカ[b]キノリン-14-アミンの独自性は、その特定のフッ素化パターンと、他のフッ素化されたキノリンとは異なる可能性のある生物活性にあります。
類似化合物との比較
Similar Compounds
- 6-FLUORO-2H,3H,7H,8H,9H,10H-NAPHTHO[1,2-B][1,4]DIOXIN-7-ONE
- 3-FLUORO-6H,7H,8H,9H,10H-CYCLOHEPTA[B]QUINOLINE-11-CARBOXYLIC ACID
Uniqueness
1-FLUORO-6H,7H,8H,9H,10H,11H,12H,13H-CYCLODECA[B]QUINOLIN-14-AMINE is unique due to its specific structural features, including the presence of a fluorine atom and an amine group. These modifications enhance its chemical reactivity and potential applications compared to other similar compounds. Its ability to form strong hydrogen bonds and interact with biological macromolecules makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C17H21FN2 |
|---|---|
分子量 |
272.36 g/mol |
IUPAC名 |
7-fluoro-2-azatricyclo[8.8.0.03,8]octadeca-1,3(8),4,6,9-pentaen-9-amine |
InChI |
InChI=1S/C17H21FN2/c18-13-9-7-11-15-16(13)17(19)12-8-5-3-1-2-4-6-10-14(12)20-15/h7,9,11H,1-6,8,10H2,(H2,19,20) |
InChIキー |
SDCAZMCJBLILKH-UHFFFAOYSA-N |
正規SMILES |
C1CCCCC2=NC3=C(C(=CC=C3)F)C(=C2CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11745104.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride](/img/structure/B11745110.png)
![3-[4-(Dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B11745114.png)

![Boronic acid, b-[3-[(cyclopentylcarbonyl)amino]phenyl]-](/img/structure/B11745133.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745139.png)
